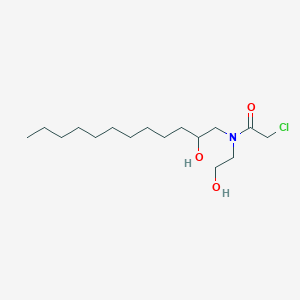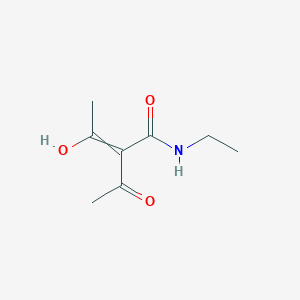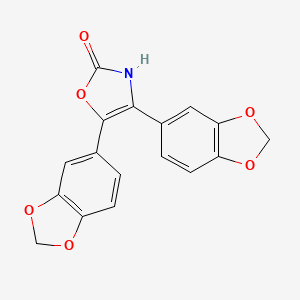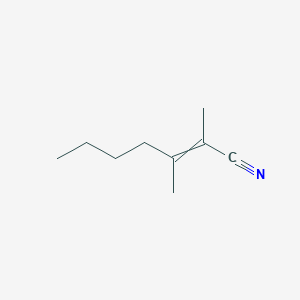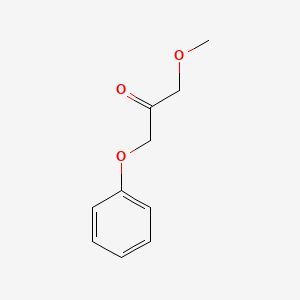
1-Piperidinepropanol, alpha-isopropyl-alpha-phenyl-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Piperidinepropanol, alpha-isopropyl-alpha-phenyl-, hydrochloride is a chemical compound with significant applications in various fields. It is known for its unique structure and properties, making it valuable in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperidinepropanol, alpha-isopropyl-alpha-phenyl-, hydrochloride involves several steps. One common method includes the reaction of piperidine with propanol under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety .
Analyse Des Réactions Chimiques
Types of Reactions
1-Piperidinepropanol, alpha-isopropyl-alpha-phenyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Applications De Recherche Scientifique
1-Piperidinepropanol, alpha-isopropyl-alpha-phenyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reactant in various organic synthesis reactions.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Piperidinepropanol, alpha-isopropyl-alpha-phenyl-, hydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the context of its use, such as in medicinal chemistry or biochemical research .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Piperidinepropanol: Shares a similar core structure but lacks the alpha-isopropyl-alpha-phenyl- group.
Biperiden: A related compound with similar pharmacological properties.
Uniqueness
1-Piperidinepropanol, alpha-isopropyl-alpha-phenyl-, hydrochloride is unique due to its specific structural modifications, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
63039-96-3 |
|---|---|
Formule moléculaire |
C17H28ClNO |
Poids moléculaire |
297.9 g/mol |
Nom IUPAC |
4-methyl-3-phenyl-1-piperidin-1-ylpentan-3-ol;hydrochloride |
InChI |
InChI=1S/C17H27NO.ClH/c1-15(2)17(19,16-9-5-3-6-10-16)11-14-18-12-7-4-8-13-18;/h3,5-6,9-10,15,19H,4,7-8,11-14H2,1-2H3;1H |
Clé InChI |
NYUUKUMPWCJVBF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(CCN1CCCCC1)(C2=CC=CC=C2)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


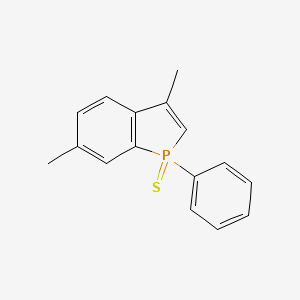
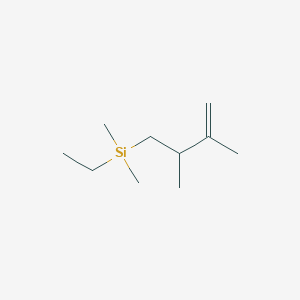
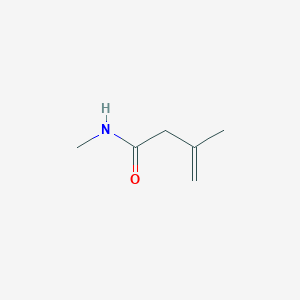
![Trimethyl{3-phenyl-1-[(trimethylsilyl)oxy]prop-1-en-1-yl}silane](/img/structure/B14510804.png)
![[4-(Octadecanoyloxy)-3-oxobutyl]phosphonic acid](/img/structure/B14510813.png)


![{[2-(2,4-Dimethylphenyl)-1H-indol-3-yl]sulfanyl}acetic acid](/img/structure/B14510830.png)
